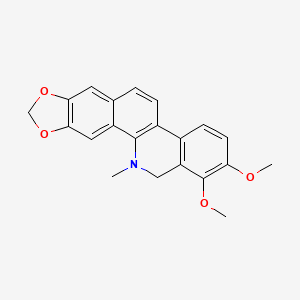

Dihydrochelerythrine

Description

This compound has been reported in Zanthoxylum simulans, Zanthoxylum ailanthoides, and other organisms with data available.

trypanocidal and antileishmanial this compound derivative from Garcinia lucida; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZAZMCIBRHMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218913 | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-91-7 | |

| Record name | Dihydrochelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,13-Dihydrochelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrochelerythrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Dihydrochelerythrine in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural plant sources of Dihydrochelerythrine, a benzophenanthridine alkaloid of significant interest for its diverse biological activities. This document details the plant species and families known to produce this compound, quantitative data on its accumulation, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families. Within these families, several genera are notable for producing this alkaloid.

Key Plant Genera:

-

Zanthoxylum (Rutaceae): Various species within this genus are prominent sources of this compound. It has been reported in Zanthoxylum simulans, Zanthoxylum ailanthoides, and Zanthoxylum nitidum.[1] The stem bark of Zanthoxylum nitidum is a particularly noted source of this compound and its derivatives.

-

Macleaya (Papaveraceae): Macleaya cordata, commonly known as the plume poppy, is another significant source. The seed oil of this plant contains this compound, along with other related alkaloids.

-

Chelidonium (Papaveraceae): Chelidonium majus, or greater celandine, is a well-known medicinal plant that produces a variety of isoquinoline alkaloids, including this compound.[2] The whole plant has been found to contain this compound.

-

Garcinia (Clusiaceae): this compound has also been identified in the stem bark of Garcinia lucida.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and developmental stage. While extensive comparative data is limited, available research provides insights into the alkaloid content of these plants.

| Plant Species | Plant Part | Compound(s) Quantified | Concentration/Yield | Reference |

| Chelidonium majus | Whole Plant | Total Alkaloids (as chelidonine) | Minimum 0.6% (dried drug) | European Pharmacopoeia |

| Macleaya cordata | Extract | Sanguinarine and Chelerythrine | Sanguinarine: ≥ 40%, Chelerythrine: ≥ 20% | [3] |

| Zanthoxylum zanthoxyloides | Root and Stem Bark | Methanol and Water Extract Yields | Methanol (Roots): 10.78 ± 1.1%; Methanol (Stem Bark): 4.45 ± 0.32%; Water (Stem Bark): 5.25 ± 0.13%; Water (Root Bark): 4.38 ± 0.16% | [4] |

Note: Specific quantitative data for this compound is often reported as part of the total benzophenanthridine alkaloid fraction. Further targeted quantitative studies are required for a more precise comparative analysis of this compound content.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common alkaloid extraction techniques.

Materials:

-

Dried and powdered plant material (e.g., stem bark, roots)

-

Solvents: Methanol, Ethanol, Hexane, Chloroform, Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Defatting: The dried, powdered plant material is first defatted by extraction with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds. This is typically done using a Soxhlet apparatus or by maceration.

-

Acid-Base Extraction:

-

The defatted plant material is then extracted with an acidified polar solvent, such as methanol or ethanol containing a small amount of HCl (e.g., 1%). This protonates the alkaloids, converting them into their salt form, which is soluble in the polar solvent.

-

The acidic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then basified with a weak base like Na₂CO₃ or NH₄OH to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

-

The basified aqueous solution is then partitioned with an immiscible organic solvent such as chloroform or ethyl acetate. The free base alkaloids will move into the organic layer.

-

The organic layer is collected, and the process is repeated several times to ensure complete extraction. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography over silica gel.

-

The column is eluted with a solvent system of increasing polarity, for example, a gradient of chloroform and methanol.

-

Fractions are collected and monitored by TLC. Spots corresponding to this compound can be visualized under UV light (254 nm and 365 nm) and by using Dragendorff's reagent.

-

Fractions containing the compound of interest are combined and concentrated.

-

Further purification can be achieved by preparative TLC or recrystallization to obtain pure this compound.

-

Experimental Workflow for Extraction and Isolation

A generalized workflow for the extraction and isolation of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of this compound in plant extracts.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid or Trifluoroacetic acid (TFA)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds with increasing hydrophobicity. An example gradient is: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B (return to initial conditions and re-equilibration).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: this compound has a characteristic UV absorbance spectrum. A wavelength of around 280 nm is often suitable for detection.

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.

-

Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in a known volume of methanol or the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract samples.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Workflow for HPLC Quantification

A general workflow for the quantitative analysis of this compound by HPLC.

Biosynthesis of this compound

This compound belongs to the benzophenanthridine class of alkaloids, which are derived from the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis originates from the amino acid L-tyrosine. A simplified overview of the later stages of the pathway leading to this compound is presented below.

The pathway proceeds from (S)-Reticuline, a central intermediate in BIA biosynthesis. Through a series of enzymatic steps, (S)-Reticuline is converted to protopine. Protopine then undergoes hydroxylation by protopine 6-hydroxylase (P6H) to form 6-hydroxyprotopine. This intermediate is unstable and spontaneously rearranges to form this compound. This compound can then be further oxidized by dihydrobenzophenanthridine oxidase (DBOX) to form chelerythrine.

Biosynthetic Pathway of this compound

A simplified diagram of the biosynthetic pathway leading to this compound.

Signaling Pathways

Currently, there is limited information available on the specific endogenous signaling pathways in which this compound is directly involved within the plant. Research has primarily focused on the pharmacological and biological activities of benzophenanthridine alkaloids in other organisms. It is hypothesized that these alkaloids, including this compound, may play a role in plant defense mechanisms against herbivores and pathogens. Further research is needed to elucidate the precise role of this compound in plant signaling and physiology.

Conclusion

This compound is a promising natural product found in several plant families, with Zanthoxylum, Macleaya, and Chelidonium species being the most prominent sources. This guide provides a foundational understanding of its natural origins, methods for its isolation and quantification, and its biosynthetic pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the full potential of this bioactive alkaloid. Further research into the quantitative distribution and endogenous roles of this compound in plants will be crucial for advancing its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical safety evaluation of Macleaya Cordata extract: A re-assessment of general toxicity and genotoxicity properties in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

The Biosynthesis of Dihydrochelerythrine in Papaveraceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of dihydrochelerythrine, a benzophenanthridine alkaloid, within the plant family Papaveraceae. This document details the enzymatic steps from the central precursor, (S)-reticuline, to this compound, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathway.

Introduction to this compound and Benzophenanthridine Alkaloids

This compound is a member of the benzophenanthridine alkaloids, a class of isoquinoline alkaloids known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. These compounds are predominantly found in plants of the Papaveraceae family, such as opium poppy (Papaver somniferum) and greater celandine (Chelidonium majus). The biosynthesis of these complex molecules is a multi-step process involving a series of specialized enzymes. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is an extension of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid tyrosine and proceeds through the central intermediate (S)-reticuline. From (S)-reticuline, a specific branch of the BIA pathway leads to the formation of benzophenanthridine alkaloids.

The key enzymatic steps from (S)-reticuline to this compound are as follows:

-

(S)-Reticuline to (S)-Scoulerine: The pathway to benzophenanthridine alkaloids begins with the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavoprotein oxidase that forms a carbon-carbon bond to create the characteristic bridged structure of protoberberine alkaloids.[1][2]

-

(S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine is then converted to (S)-cheilanthifoline by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase (CYP719A family).[3][4] This enzyme catalyzes the formation of a methylenedioxy bridge.

-

(S)-Cheilanthifoline to (S)-Stylopine: The subsequent step involves the formation of another methylenedioxy bridge to yield (S)-stylopine, a reaction catalyzed by (S)-stylopine synthase , another cytochrome P450 enzyme of the CYP719A family.[5][6]

-

(S)-Stylopine to Protopine: (S)-Stylopine is then converted to protopine. This part of the pathway involves N-methylstylopine hydroxylase , which hydroxylates N-methylstylopine, a likely intermediate.

-

Protopine to 6-Hydroxyprotopine: Protopine undergoes hydroxylation at the 6th position to form 6-hydroxyprotopine. This reaction is catalyzed by protopine 6-hydroxylase , a cytochrome P450 enzyme identified as CYP82N2v2.[7]

-

6-Hydroxyprotopine to this compound: 6-Hydroxyprotopine is an unstable intermediate that is thought to spontaneously rearrange to form this compound.

-

This compound to Chelerythrine: this compound is finally oxidized to the fully aromatic benzophenanthridine alkaloid, chelerythrine. This oxidation is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .[8]

Pathway Visualization

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the this compound pathway are limited in the literature. The available data are summarized in the table below. The lack of comprehensive kinetic parameters for all enzymes highlights an area for future research to better understand the pathway's flux and regulation.

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | 8.2 s⁻¹ (turnover number) | Eschscholzia californica | Recombinant enzyme expressed in Pichia pastoris.[9] |

| 1,2-Dehydroreticuline Synthase | (S)-Reticuline | 117 µM | - | Papaver somniferum | This enzyme is involved in a related branch of BIA metabolism.[10] |

| Dihydrobenzophenanthridine Oxidase (DBOX) | Dihydrosanguinarine | 6.0 µM | 27 nkat/mg protein | Sanguinaria canadensis | Dihydrosanguinarine is a structurally similar substrate.[8] |

| Dihydrobenzophenanthridine Oxidase (DBOX) | This compound | 10 µM | - | Sanguinaria canadensis | [8] |

Experimental Protocols

This section provides generalized protocols for the key experimental procedures used to study the this compound biosynthesis pathway. These protocols are based on established methodologies and can be adapted for specific research needs.

Heterologous Expression and Purification of Biosynthetic Enzymes

The characterization of enzymes in the this compound pathway often relies on their production in heterologous systems, such as Escherichia coli, yeast (Saccharomyces cerevisiae or Pichia pastoris), or insect cells.[11][12][13] This allows for the production of sufficient quantities of purified enzyme for functional assays.

General Workflow for Heterologous Expression and Purification:

-

Gene Cloning: The coding sequence of the target enzyme is amplified from Papaveraceae cDNA and cloned into a suitable expression vector.

-

Transformation: The expression vector is transformed into the chosen heterologous host.

-

Expression Induction: The culture is grown to an optimal density, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: Cells are harvested and lysed to release the recombinant protein.

-

Purification: The target enzyme is purified from the cell lysate using chromatography techniques, typically affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography for higher purity.[11]

In Vitro Enzyme Assays

In vitro assays are essential for determining the function and kinetic parameters of the purified biosynthetic enzymes.

General Protocol for a Cytochrome P450 (e.g., Protopine 6-Hydroxylase) Assay:

This protocol is adapted for enzymes like protopine 6-hydroxylase, which are often membrane-bound and require a reconstituted system.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the purified cytochrome P450 enzyme, a cytochrome P450 reductase, and the substrate (protopine).

-

Initiation of Reaction: Start the reaction by adding the cofactor, NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Product Extraction: Extract the product (6-hydroxyprotopine/dihydrochelerythrine) from the reaction mixture using the organic solvent.

-

Analysis: Analyze the extracted product by HPLC-UV or LC-MS/MS to identify and quantify the product.

General Protocol for an Oxidase (e.g., DBOX) Assay:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.0) containing the purified DBOX enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate (this compound).

-

Monitoring: Monitor the formation of the product (chelerythrine) spectrophotometrically at a specific wavelength or by HPLC-UV. The consumption of oxygen can also be monitored using an oxygen electrode.

-

Data Analysis: Calculate the initial reaction rate from the change in absorbance or product concentration over time.

Analytical Methods for Alkaloid Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the identification and quantification of this compound and other benzophenanthridine alkaloids in plant extracts and enzyme assays.[14][15][16]

General HPLC-UV Method:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[14]

-

Detection: UV detection is performed at a wavelength where the alkaloids exhibit strong absorbance (e.g., 280 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated with authentic standards.

General LC-MS/MS Method:

-

Chromatography: Similar HPLC conditions as described above are used.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for alkaloids.

-

Mass Analysis: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity.

-

Data Analysis: The identification of compounds is based on their retention time and specific mass transitions (for MRM) or accurate mass and fragmentation patterns (for high-resolution MS). Quantification is performed using a calibration curve of the respective standards.[15]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Papaveraceae is a complex and fascinating example of plant specialized metabolism. While the key enzymatic steps have been elucidated, significant gaps remain in our understanding of the quantitative aspects of this pathway. Future research should focus on:

-

Complete Kinetic Characterization: Determining the kinetic parameters (Km, Vmax, kcat) for all the enzymes in the pathway to identify rate-limiting steps and understand metabolic flux.

-

Structural Biology: Elucidating the three-dimensional structures of the biosynthetic enzymes to understand their catalytic mechanisms and substrate specificities.

-

Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic genes to understand how the pathway is controlled in response to developmental and environmental cues.

A deeper understanding of the this compound biosynthesis pathway will be instrumental for the successful metabolic engineering of Papaveraceae species or microbial systems for the enhanced production of this and other medicinally important benzophenanthridine alkaloids.

References

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 3. (S)-cheilanthifoline synthase - Wikipedia [en.wikipedia.org]

- 4. ENZYME - 1.14.19.65 (S)-cheilanthifoline synthase [enzyme.expasy.org]

- 5. ENZYME - 1.14.19.64 (S)-stylopine synthase [enzyme.expasy.org]

- 6. EC 1.14.19.64 [iubmb.qmul.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical Evidence That Berberine Bridge Enzyme Belongs to a Novel Family of Flavoproteins Containing a Bi-covalently Attached FAD Cofactor* | Semantic Scholar [semanticscholar.org]

- 10. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 13. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. agilent.com [agilent.com]

- 16. mdpi.com [mdpi.com]

isolation and purification of Dihydrochelerythrine from Macleaya cordata

An In-Depth Technical Guide to the Isolation, Purification, and Biological Activity of Dihydrochelerythrine from Macleaya cordata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macleaya cordata, a perennial herb belonging to the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which form the basis of its medicinal properties. These alkaloids, including sanguinarine and chelerythrine, have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. Among the diverse alkaloid profile of Macleaya cordata, this compound has emerged as a compound of significant interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for the , along with an insight into its biological activity, specifically its role in inducing apoptosis.

Data Presentation

The quantitative analysis of this compound in Macleaya cordata extracts is crucial for quality control and standardization. High-performance liquid chromatography coupled with diode array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI/MS) is a highly sensitive method for the detection and quantification of this compound.

Table 1: Analytical Parameters for this compound Quantification

| Parameter | Value | Reference |

| Analytical Method | HPLC-DAD-ESI/MS | [1] |

| Column | Reversed-phase C18 (high carbon loading, 17%) | [1] |

| Mobile Phase | 30 mM formic acid in mobile phase | [1] |

| UV Detection Wavelength | 284 nm | [1] |

| Linearity Range | 0.05 to 100.00 µg/ml | [1] |

| Limit of Detection (LOD) - UV | 0.94 ng/ml | [1] |

| Limit of Detection (LOD) - ESI/MS | Three orders of magnitude lower than UV detection | [1] |

Note: Specific yield and purity percentages for the isolation of this compound from Macleaya cordata are not widely reported in the available literature, likely due to its lower abundance compared to other major alkaloids like sanguinarine and chelerythrine. However, the methods described below are designed to achieve high purity suitable for research and drug development purposes.

Experimental Protocols

Extraction of Total Alkaloids from Macleaya cordata

The initial step involves the extraction of the total alkaloid content from the plant material.

Protocol: Solvent Extraction

-

Plant Material Preparation: The aerial parts or roots of Macleaya cordata are collected, dried, and ground into a fine powder.

-

Extraction Solvent: 95% ethanol is a commonly used solvent for the extraction of alkaloids from Macleaya cordata.

-

Extraction Process:

-

Macerate the powdered plant material in 95% ethanol at room temperature.

-

Alternatively, perform Soxhlet extraction or ultrasonic-assisted extraction to enhance efficiency.

-

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process involving chromatographic techniques.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude alkaloid extract.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: A gradient elution is performed using a solvent system of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing the target compound are pooled and the solvent is evaporated to yield a this compound-enriched fraction.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the preferred method.

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is suitable for the separation of alkaloids.

-

Mobile Phase: A gradient of acetonitrile and water, often with the addition of a modifier like formic acid to improve peak shape.

-

Injection: The this compound-enriched fraction from column chromatography is dissolved in a suitable solvent and injected into the preparative HPLC system.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield purified this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the mitochondrial pathway.[2]

Caption: this compound-induced mitochondrial apoptotic pathway.

Conclusion

This technical guide outlines the essential methodologies for the successful . The combination of solvent extraction, column chromatography, and preparative HPLC provides a robust workflow for obtaining this bioactive alkaloid in high purity. Furthermore, the elucidation of its pro-apoptotic activity through the mitochondrial pathway highlights its potential as a lead compound in cancer research and drug development. Further studies are warranted to fully explore the therapeutic potential of this compound and to optimize its production and purification for preclinical and clinical investigations.

References

- 1. Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chelerythrine and this compound induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydrochelerythrine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine is a natural benzophenanthridine alkaloid found in various plant species, including those of the Zanthoxylum and Macleaya genera.[1] As a derivative of the more widely studied chelerythrine, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

This compound possesses a tetracyclic aromatic core characteristic of benzophenanthridine alkaloids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

| Identifier | Value | Source |

| IUPAC Name | 1,2-dimethoxy-12-methyl-13H-[2][3]benzodioxolo[5,6-c]phenanthridine | --INVALID-LINK--[2] |

| Molecular Formula | C₂₁H₁₉NO₄ | --INVALID-LINK--[2] |

| CAS Number | 6880-91-7 | --INVALID-LINK--[2] |

| SMILES | CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | --INVALID-LINK--[2] |

| InChI | InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | --INVALID-LINK--[2] |

| InChIKey | ALZAZMCIBRHMFF-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 349.38 g/mol | --INVALID-LINK--[1] |

| Melting Point | 164-165 °C | --INVALID-LINK--[3] |

| Boiling Point | 565.9 ± 50.0 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| Solubility | Soluble in DMSO (10 mM) and water (10 mM). Insoluble in water, slightly soluble in methanol, and readily soluble in chloroform and dichloromethane. | --INVALID-LINK--[1], --INVALID-LINK-- |

| XLogP3 | 4.2 | --INVALID-LINK--[2] |

| Appearance | White to off-white powder | --INVALID-LINK--[1] |

Biological Activities (Quantitative Data)

This compound exhibits a range of biological activities, with cytotoxic and antimicrobial effects being the most prominent.

Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HL-60 | Human Promyelocytic Leukemia | Less cytotoxic than chelerythrine (cell viability reduced to 53% at 20 µM after 24h) | --INVALID-LINK-- |

| HCT116 | Human Colorectal Carcinoma | - (15-48% inhibition) | --INVALID-LINK-- |

| MDA-MB-231 | Human Breast Adenocarcinoma | - (15-48% inhibition) | --INVALID-LINK-- |

| A431 | Human Epidermoid Carcinoma | - (30% inhibition) | --INVALID-LINK-- |

Antimicrobial Activity (MIC Values)

| Organism | Type | MIC (µg/mL) | Source |

| Staphylococcus aureus (Methicillin-resistant SK1) | Gram-positive Bacteria | 8 | --INVALID-LINK-- |

| Escherichia coli (TISTR 780) | Gram-negative Bacteria | 16 | --INVALID-LINK-- |

| Botrytis cinerea | Fungus | - (98.32% mycelial growth inhibition at 50 µg/mL) | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. It has also been shown to stabilize G-quadruplex DNA structures.

Induction of Apoptosis via the Mitochondrial Pathway

This compound triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This process involves the dissipation of the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

References

Dihydrochelerythrine: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochelerythrine (DHC), a naturally occurring benzophenanthridine alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical document provides an in-depth examination of the molecular mechanisms underpinning its anticancer activity. DHC exerts its effects through a multi-pronged approach, primarily by inducing apoptosis via the intrinsic mitochondrial pathway, instigating cell cycle arrest, and modulating critical cell survival and proliferation signaling cascades, including the Akt/ERK and STAT3 pathways. Furthermore, it is known to interact directly with DNA, stabilizing G-quadruplex structures. This guide synthesizes current findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development in cancer therapeutics.

Core Mechanisms of Action in Cancer Cells

This compound combats cancer cell proliferation and survival through several interconnected mechanisms. The primary modes of action identified are the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with key pro-survival signaling pathways.

Induction of Apoptosis

A predominant mechanism of DHC is the potent induction of apoptosis. Evidence points primarily towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

-

Mitochondrial Disruption: DHC treatment leads to the dissipation of the mitochondrial membrane potential.[1][2] This event is a critical juncture in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Caspase Activation: The initiation of the mitochondrial pathway culminates in the activation of key executioner caspases. Specifically, DHC has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase).[1] The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is also observed following DHC treatment, further confirming the execution of the apoptotic program.[3]

-

Regulation of Apoptotic Proteins: The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins. DHC exposure has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein).[3] Concurrently, it increases the expression of the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic Bcl-2 family members.[3]

Cell Cycle Arrest

In addition to inducing cell death, DHC can halt the progression of the cell cycle, preventing cancer cells from replicating.

-

G1 Phase Arrest: In human promyelocytic leukemia HL-60 cells, DHC has been found to cause an accumulation of cells in the G1 phase of the cell cycle.[1] This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Modulation of Key Signaling Pathways

DHC exerts significant influence over intracellular signaling pathways that are often dysregulated in cancer and are crucial for cell survival, proliferation, and invasion.

-

Inhibition of Pro-Survival Akt and ERK5 Pathways: In HCT116 and SW620 colon cancer cells, DHC treatment reduces the steady-state expression and activation of the pro-survival proteins Akt and ERK5.[3] These kinases are central components of pathways that promote cell survival and proliferation, and their inhibition is a key therapeutic strategy in cancer.

-

Modulation of NF-κB/β-catenin and STAT3/IL-6 Pathways: In glioblastoma cells, DHC's effects appear to be context-dependent. It was observed to be associated with high cytoplasmic levels of NF-κB and β-catenin in C6 glioma cells.[4] In U251 glioblastoma cells, DHC treatment led to an upregulation of STAT3 and significant increases in IL-6 levels.[4] The constitutive activation of STAT3 is typically linked to cancer progression, suggesting DHC may trigger different cell death pathways depending on the tumor's genetic background.[5][6][7]

DNA Interaction

DHC has been shown to interact directly with cellular DNA, which may contribute to its cytotoxic effects.

-

DNA Binding and G-Quadruplex Stabilization: DHC can bind to DNA sequences that contain contiguous guanine (G) or cytosine (C) base pairs.[2] Furthermore, it has been identified as a strong stabilizer of G-quadruplex DNA structures, with an affinity similar to its parent alkaloid, chelerythrine.[8] G-quadruplexes, particularly in telomeres and gene promoter regions, are implicated in the regulation of gene expression and replication, and their stabilization can lead to DNA damage and cell death.[8]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound and its derivatives on various cancer cell lines.

Table 1: Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| This compound | HL-60 (Leukemia) | MTT | 20 µM | 24 h | 53% cell viability | [1] |

| This compound | GL-15 (Glioblastoma) | N/A | 200 µM | N/A | Decreased cell viability | [4] |

| (±)-6-acetonylthis compound | HCT116 (Colorectal) | N/A | N/A | N/A | 15-48% inhibition | [8] |

| (±)-6-acetonylthis compound | MDA-MB-231 (Breast) | N/A | N/A | N/A | 15-48% inhibition | [8] |

| This compound | A431 (Skin) | N/A | N/A | N/A | 30% inhibition | [8] |

| DHC Derivative 1a | PC-3 (Prostate) | Annexin V/PI | 10 µM | N/A | 55% early apoptosis | [9] |

| DHC Derivative 2h | PC-3 (Prostate) | Annexin V/PI | 10 µM | N/A | 55% early apoptosis | [9] |

| DHC Derivative 2b | Various | N/A | 0.6-8.2 µM | N/A | IC50 in this range | [9] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Compound | Cell Line | Parameter Measured | Result | Reference |

| This compound | HL-60 (Leukemia) | Cell Cycle Distribution | Accumulation of cells in G1 phase | [1] |

| This compound | HL-60 (Leukemia) | Apoptosis/Necrosis | Dose-dependent induction | [1] |

| 6-Acetonylthis compound | HCT116, SW620 (Colon) | Apoptotic Cell Population | Significantly higher than control and 5-FU | [3] |

| DHC Derivative 1a & 2h | PC-3 (Prostate) | Early Apoptosis | 55% of cells in early apoptosis at 10 µM | [9] |

| This compound | C6 (Glioblastoma) | Apoptotic Cells (Annexin-V+) | ~80% after 72h treatment | [4] |

| This compound | U251 (Glioblastoma) | Apoptotic Cells (Annexin-V+) | ~10% after 72h treatment | [4] |

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanistic pathways and experimental workflows.

Caption: Overview of this compound's Mechanism of Action in Cancer Cells.

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Caption: Standard Experimental Workflow for Western Blot Analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability / Cytotoxicity (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (DHC) stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (490 nm absorbance)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of DHC in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the DHC dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of DHC that inhibits 50% of cell growth).[10]

-

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]

-

Materials:

-

Treated cell suspension

-

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

-

-

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of DHC for the desired time. Include a vehicle control.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., caspases, Bcl-2 family, Akt, ERK).[3][10]

-

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, operating through a multifaceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways underscores its therapeutic promise. The interaction with DNA G-quadruplexes presents another intriguing avenue for its anticancer effects. The data compiled herein indicates that DHC is effective against a range of cancer cell lines, including those from colon, leukemia, and glioblastoma.

Future research should focus on elucidating the complete spectrum of its molecular targets and further investigating its activity in in vivo models to assess its efficacy, pharmacokinetics, and potential toxicity. The context-dependent effects on pathways like STAT3 in different glioblastoma lines highlight the importance of patient stratification in potential clinical applications. The structural backbone of this compound serves as a valuable scaffold for the development of novel, more potent, and selective anticancer derivatives.

References

- 1. Chelerythrine and this compound induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. 6-Acetonylthis compound Is a Potent Inducer of Apoptosis in HCT116 and SW620 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific Cytostatic and Cytotoxic Effect of this compound in Glioblastoma Cells: Role of NF-κB/β-catenin and STAT3/IL-6 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and its derivatives: Synthesis and their application as potential G-quadruplex DNA stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild C(sp3)-H functionalization of dihydrosanguinarine and this compound for development of highly cytotoxic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bio-rad.com [bio-rad.com]

Dihydrochelerythrine: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid derived from the reduction of chelerythrine, a compound found in plants such as Macleaya microcarpa and Garcinia lucida.[1][2] While its parent compound, chelerythrine, has been extensively studied, DHC is emerging as a molecule of interest with a distinct profile of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways and workflows to facilitate further research and development.

Anticancer Activity

This compound has demonstrated notable cytotoxic and cytostatic effects against cancer cells, primarily through the induction of apoptosis and cell cycle arrest.[1] Its mechanism appears to be targeted toward the intrinsic apoptotic pathway.

Cytotoxicity and Apoptosis Induction

Studies on human promyelocytic leukemia HL-60 cells indicate that DHC induces a bimodal cell death, encompassing both apoptosis and necrosis.[1][2] Unlike its parent compound, DHC is generally less cytotoxic. For instance, a 24-hour exposure to 20 µM this compound reduced the viability of HL-60 cells to 53%.[1][3]

The primary mechanism for its apoptotic action involves the mitochondrial pathway.[1] Key events include:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm) : DHC triggers a loss in the mitochondrial membrane potential, a critical early event in apoptosis.[1][2]

-

Activation of Caspases : This is followed by the activation of initiator caspase-9 and executioner caspase-3.[1][3]

-

DNA Fragmentation : The activation cascade culminates in the appearance of cells with sub-G1 DNA content, indicative of DNA fragmentation.[1][3]

-

Caspase-8 Independence : Notably, this compound does not appear to activate caspase-8, suggesting its apoptotic induction is independent of the extrinsic (death receptor) pathway.[1][3]

The induction of apoptosis has been confirmed by Annexin V/propidium iodide dual staining, which allows for the differentiation between viable, apoptotic, and necrotic cells.[1]

Cell Cycle Arrest

In addition to inducing cell death, this compound has been found to cause an accumulation of HL-60 cells in the G1 phase of the cell cycle, indicating an arrest at this checkpoint.[1][3] This G1 arrest prevents cells from entering the S phase, thereby inhibiting proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound.

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| HL-60 | Human Promyelocytic Leukemia | 20 µM | 47% reduction in cell viability after 24h | [1][3] |

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Potential

This compound is reported to possess anti-inflammatory properties.[2] While specific mechanistic studies on DHC are limited, the anti-inflammatory action of its parent compound, chelerythrine, is well-documented and may suggest potential pathways for DHC. Chelerythrine has been shown to attenuate inflammation by modulating the NF-κB signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][6] Given the structural similarity, it is plausible that DHC exerts its anti-inflammatory effects through a similar mechanism.

Antimicrobial Spectrum

DHC exhibits a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and anti-parasitic effects.[2] However, there are some conflicting reports regarding its efficacy against fungi.[2][7]

Quantitative Antimicrobial Data

The table below outlines the documented antimicrobial spectrum of this compound.

| Organism Type | Examples of Susceptible Organisms | Reference |

| Bacteria | Various Gram-positive and Gram-negative bacteria | [2][7] |

| Fungi | Botrytis, Erysiphe, Candida | [2] |

| Parasites | Trypanosoma, Leishmania | [2] |

Signaling Pathways and Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to clarify the mechanisms and processes involved in screening this compound.

References

- 1. Chelerythrine and this compound induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. CAS:218-38-2 - FACTA Search [nactem.ac.uk]

- 4. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dihydrochelerythrine: A Technical Guide to its Role as a G-quadruplex DNA Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are gaining prominence as therapeutic targets, particularly in oncology. These structures are prevalent in telomeric regions and the promoter regions of various oncogenes, including c-MYC. Stabilization of these G4 structures can lead to the inhibition of telomerase and the downregulation of oncogene expression, ultimately inducing apoptosis in cancer cells. Dihydrochelerythrine (DHCHL), a derivative of the natural benzophenanthridine alkaloid chelerythrine, has emerged as a potent G-quadruplex stabilizing agent. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to G-Quadruplex DNA as a Therapeutic Target

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes. These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The stability of G-quadruplexes is enhanced by the presence of a central cation, typically potassium. The formation of G-quadruplexes in the promoter regions of oncogenes, such as c-MYC, can act as a silencer element, repressing transcription.[1] Similarly, the formation of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in cancer cells.[1] Consequently, small molecules that can bind to and stabilize these G-quadruplex structures are of significant interest as potential anti-cancer therapeutics.

This compound: A Potent G-Quadruplex Stabilizer

This compound (DHCHL) is a derivative of the well-studied benzophenanthridine alkaloid, chelerythrine. Research has demonstrated that DHCHL is a strong G-quadruplex stabilizer, exhibiting an affinity for these structures that is comparable to its parent compound, chelerythrine.[2] While specific quantitative binding data for DHCHL is still emerging, the extensive research on chelerythrine provides valuable insights into the expected behavior of DHCHL.

Quantitative Data: Binding Affinity and Thermal Stabilization

The interaction of chelerythrine with G-quadruplex DNA has been quantified through various biophysical techniques. These studies provide a strong basis for understanding the stabilizing effects of this compound.

| Ligand | G-Quadruplex Target | Binding Constant (Ka) | Dissociation Constant (Kd) | Reference |

| Chelerythrine | c-MYC (Pu27) | ~10^5 M⁻¹ | - | [3] |

| Chelerythrine | BCL2 Promoter | - | 3.2 µM | |

| Chelerythrine | VEGFA Promoter | - | 0.25 µM | |

| Chelerythrine | KRAS Promoter | - | 1.5 µM |

Note: The binding affinity of this compound is reported to be similar to that of chelerythrine.[2]

Thermal stabilization of G-quadruplex structures upon ligand binding is a key indicator of a compound's efficacy. This is typically measured as the change in the melting temperature (ΔTm) of the G-quadruplex DNA.

| Ligand | G-Quadruplex Target | ΔTm (°C) | Reference |

| Chelerythrine | Human Telomeric DNA (K⁺ form) | 6.2 | [4] |

| Chelerythrine | BCL2 Promoter | >15 | [5] |

| Chelerythrine | VEGFA Promoter | >15 | [5] |

| Chelerythrine | KRAS Promoter | >15 | [5] |

Note: CD melting experiments have been performed on this compound with c-MYC and c-KIT1 G-quadruplexes, indicating its stabilizing capability, though specific ΔTm values were not available in the reviewed literature.[6]

Telomerase Inhibition

Signaling Pathways and Experimental Workflows

Signaling Pathway: c-MYC Downregulation and Apoptosis

Stabilization of the G-quadruplex in the promoter region of the c-MYC oncogene by this compound leads to the downregulation of c-MYC transcription. This, in turn, can trigger the intrinsic apoptotic pathway. The following diagram illustrates this proposed signaling cascade.

References

- 1. Targeting G-quadruplexes with Organic Dyes: Chelerythrine–DNA Binding Elucidated by Combining Molecular Modeling and Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 4. Chelerythrine down regulates expression of VEGFA, BCL2 and KRAS by arresting G-Quadruplex structures at their promoter regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermally Induced Transitions of d(G4T4G3) Quadruplexes Can Be Described as Kinetically Driven Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. telomer.com.tr [telomer.com.tr]

Initial Studies on Dihydrochelerythrine Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxic studies on Dihydrochelerythrine and its derivatives. This compound, a benzophenanthridine alkaloid, has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer cell lines, positioning it as a compound of interest for anticancer drug development.[1][2] This document synthesizes key findings on its mechanism of action, summarizes quantitative cytotoxicity data, and provides detailed experimental protocols from foundational research.

Core Findings: Cytotoxicity and Mechanism of Action

This compound and its analogue, 6-Acetonylthis compound, exert their anticancer effects primarily through the induction of apoptosis.[1][3] Studies have shown that these compounds are particularly effective against colon, cervical, and leukemia cancer cell lines.[1][3] The underlying molecular mechanism involves the modulation of critical signaling pathways that govern cell survival and death.

Treatment with these compounds has been observed to cause:

-

Downregulation of pro-survival proteins : A reduction in the expression and activation of ERK5 and Akt.[1]

-

Suppression of anti-apoptotic proteins : Significant reduction in the expression of XIAP, Bcl-XL, and Bcl-2.[1]

-

Upregulation of tumor suppressor proteins : An increase in the steady-state expression of p53.[1]

-

Induction of apoptosis execution : Increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

Mitochondrial pathway activation : Dissipation of mitochondrial membrane potential and activation of caspase-9 and caspase-3.[3][4]

Furthermore, this compound has been shown to induce G1 phase arrest in the cell cycle of human leukemia HL-60 cells.[3][4]

Data Presentation: Cytotoxicity

The cytotoxic activity of this compound and its derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other cytotoxicity metrics are summarized in the tables below.

Table 1: IC50 Values for 6-Acetonylthis compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW-480 | Colon Cancer | 29.74 | [1] |

| HeLa | Cervical Cancer | Highly Specific | [1][5] |

| HCT116 | Colon Cancer | Potent Cytotoxicity | [1] |

| SW620 | Colon Cancer | Potent Cytotoxicity | [1] |

Note: "Highly Specific" and "Potent Cytotoxicity" are reported in the literature where specific IC50 values were not provided.

Table 2: Cytotoxicity of this compound in HL-60 Cells

| Compound | Cell Line | Concentration (µM) | Exposure Time | Cell Viability Reduction | Reference |

| This compound | HL-60 | 20 | 24h | 53% | [3][4][6] |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of this compound's cytotoxicity.

Caption: Proposed signaling pathway of 6-Acetonylthis compound-induced apoptosis.

Caption: General workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

1. MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.

-

Materials:

-

Cancer cell lines (e.g., HCT116, SW620)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivative (stock solution)

-

MTS reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[1]

-

Prepare serial dilutions of the test compound in complete culture medium.[1]

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

Materials:

-

Treated cell culture supernatant

-

LDH assay kit

-

-

Procedure:

-

Collect the cell culture supernatant after treatment with the compound.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[1]

-

Add the stop solution provided in the kit.[1]

-

Measure the absorbance at 490 nm.[1]

-

Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.[1]

-

Apoptosis Detection Assays

1. Hoechst 33342 Staining

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

-

Materials:

-

Cells cultured on coverslips or in plates

-

This compound or its derivative

-

Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with the compound for the desired time.[1]

-

Wash the cells twice with PBS.[1]

-

Add Hoechst 33342 staining solution and incubate for 10-15 minutes at 37°C, protected from light.[1]

-

Wash the cells three times with PBS.[1]

-

Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed and brightly stained nuclei.[1]

-

2. Annexin V/Propidium Iodide Dual Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3]

-

Materials:

-

Treated cell suspension

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the treated cells.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the samples on a flow cytometer.

-

3. Guava ViaCount Assay

This is another flow cytometry-based assay for quantifying viable, apoptotic, and necrotic cells.[1]

-

Materials:

-

Treated cell suspension

-

Guava ViaCount Reagent

-

Guava EasyCyte Flow Cytometer

-

-

Procedure:

-

Harvest and wash the treated cells.[1]

-

Resuspend the cells in PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Add the Guava ViaCount Reagent to the cell suspension as per the manufacturer's protocol.[1]

-

Incubate at room temperature for 5-10 minutes.[1]

-

Acquire the samples on the Guava EasyCyte Flow Cytometer for automatic quantification.[1]

-

Protein Expression Analysis

Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[1]

-

Materials:

-

Treated cells

-

RIPA buffer

-

BCA assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against PARP, Bcl-2, p53)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.[1]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody overnight at 4°C.[1]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.[1]

-

Capture the chemiluminescent signal and perform densitometric analysis to quantify protein expression levels.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Chelerythrine and this compound induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS:218-38-2 - FACTA Search [nactem.ac.uk]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. This compound | CAS#:6880-91-7 | Chemsrc [chemsrc.com]

The Anti-Inflammatory Potential of Dihydrochelerythrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. As a derivative of the more extensively studied compound Chelerythrine (CH), DHC shares structural similarities that suggest a comparable biological activity profile. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. While direct and extensive quantitative data for this compound is limited in publicly available literature, this guide will also draw upon the more abundant data for Chelerythrine to provide a comparative context and a foundational framework for future research.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the anti-inflammatory effects of this compound is not extensively available in the reviewed literature. However, studies on the closely related alkaloid, Chelerythrine, provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available data for Chelerythrine, which can serve as a benchmark for future studies on this compound.

Table 1: Inhibition of Pro-Inflammatory Mediators by Chelerythrine

| Mediator | Cell Line | Stimulant | Chelerythrine Concentration | % Inhibition / IC50 | Citation |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Not Specified | Significant Inhibition | [1] |

| TNF-α | RAW 264.7 Macrophages | LPS | Not Specified | Comparable to Dexamethasone | [2] |

| IL-6 | Mice Serum | LPS | Not Specified | Significant Inhibition | [1] |

| Prostaglandin E2 (PGE2) | Not Specified | Not Specified | Not Specified | Inhibition via COX-2 Regulation | [2] |

Table 2: Effects of Chelerythrine on Inflammatory Enzymes and Signaling

| Target | Assay Type | Effect | Quantitative Data | Citation |

| Cyclooxygenase-2 (COX-2) | Not Specified | Regulation | Implied in PGE2 reduction | [2] |

| NF-κB | Not Specified | Inhibition of p65 translocation | Not Specified | [3] |

| p38 MAPK | Not Specified | Modulation | Implied in signaling pathway regulation | [2] |

Core Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of benzophenanthridine alkaloids like this compound are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators.

Caption: Proposed mechanism of this compound on the MAPK signaling cascade.

Experimental Protocols

The following sections detail generalized protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions and cell lines.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 96-well or 24-well) and allow them to adhere overnight.

-